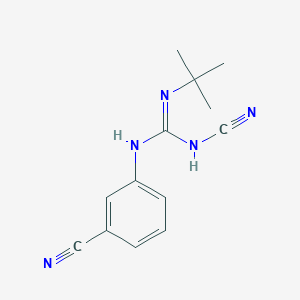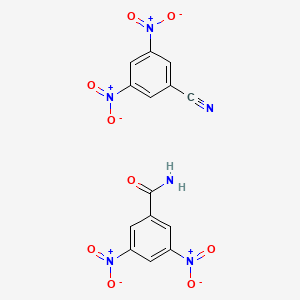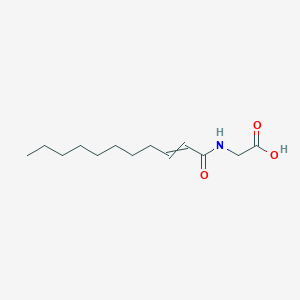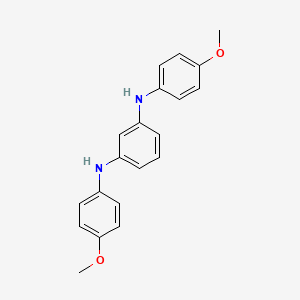
Pyrazine-2,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine-2,3-dicarbaldehyde: is a heterocyclic organic compound containing a pyrazine ring substituted with two aldehyde groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Pyrazine Derivatives: One common method involves the oxidation of pyrazine derivatives.
Cyclization Reactions: Another approach involves cyclization reactions where pyrazine rings are formed from suitable precursors under specific conditions.
Industrial Production Methods: Industrial production of pyrazine-2,3-dicarbaldehyde typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyrazine-2,3-dicarbaldehyde can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, periodic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted pyrazine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Pyrazine-2,3-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Biological Probes: It is used in the development of probes for studying biological processes at the molecular level.
Industry:
Wirkmechanismus
The mechanism by which pyrazine-2,3-dicarbaldehyde exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrazine-2,5-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 5 positions.
Pyrazine-2,6-dicarbaldehyde: Aldehyde groups at the 2 and 6 positions.
Pyrrolopyrazine Derivatives: Compounds with a fused pyrrole and pyrazine ring system.
Uniqueness: Pyrazine-2,3-dicarbaldehyde is unique due to the specific positioning of its aldehyde groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its ability to act as a ligand in catalytic systems and its interactions with biological targets .
Eigenschaften
CAS-Nummer |
194409-42-2 |
|---|---|
Molekularformel |
C6H4N2O2 |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
pyrazine-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-6(4-10)8-2-1-7-5/h1-4H |
InChI-Schlüssel |
DZHBCXAANHJHBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)





![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)

![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)


